N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H13ClFN3S |
|---|---|
Molecular Weight |
261.75 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN3S.ClH/c1-7-5-10(14(2)13-7)12-6-8-3-4-9(11)15-8;/h3-5,12H,6H2,1-2H3;1H |
InChI Key |
XHVSSXCYZSLLKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC=C(S2)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of Hydrazines with 1,3-Diketones
A regioselective condensation between methylhydrazine and acetylacetone derivatives forms the 1,3-dimethylpyrazole scaffold. Katritzky et al. demonstrated that α-benzotriazolylenones react with methylhydrazines to yield tetrasubstituted pyrazoles in 50–94% yields. For N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine, this method ensures precise substitution at the 1- and 3-positions while leaving the 5-position open for subsequent amination.
1,3-Dipolar Cycloaddition of Nitrilimines
Dadiboyena et al. reported that nitrilimines generated from arylhydrazones undergo cycloaddition with alkenes to form 1,3,5-trisubstituted pyrazoles. Applying this to the target compound, diphenylnitrilimine could react with a fluorothiophene-containing alkene to construct the pyrazole-thiophene linkage directly. This single-step approach minimizes intermediate purification but requires stringent control over reaction kinetics to avoid byproducts.
Amination at the Pyrazole 5-Position
The critical C–N bond formation between the pyrazole and thienylmethyl group is achieved through reductive amination or peptide coupling.
Reductive Amination
Reacting 5-amino-1,3-dimethylpyrazole with 5-fluoro-2-thiophenecarbaldehyde in methanol under hydrogen gas (1 atm) and 10% Pd/C catalyst yields the secondary amine. This method, adapted from Ambeed’s protocols for analogous compounds, typically achieves 70–85% yields after column chromatography.
HATU-Mediated Coupling
For higher steric hindrance, coupling 5-amino-1,3-dimethylpyrazole with 5-fluoro-2-thiophenemethyl chloride using HATU and diisopropylethylamine in DMF proves effective. A representative procedure from Ambeed.com reports isolating the product in 81% yield after silica gel purification.
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Systems
- Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands improve cross-coupling yields to >90%.
- Microwave-assisted synthesis reduces reaction times for cycloadditions from hours to minutes.
Analytical Characterization
Post-synthesis validation relies on spectroscopic and chromatographic methods:
| Technique | Key Data for Target Compound | Source |
|---|---|---|
| ¹H NMR | δ 2.21 (s, 3H, CH₃), δ 6.85 (d, J=3.5 Hz, thiophene H) | |
| LC-MS | m/z 275.77 [M+H]⁺ | |
| HPLC Purity | >98% (C18 column, acetonitrile/water gradient) |
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's minimum inhibitory concentration (MIC) values suggest moderate activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The compound's structural features allow it to interact with specific molecular targets involved in cancer progression. Investigations into its mechanism of action have revealed that it may inhibit key enzymes and receptors associated with tumor growth. Ongoing studies aim to elucidate these interactions further, focusing on its potential as an anticancer therapeutic .
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. Preliminary results indicate that it may inhibit pro-inflammatory cytokines such as TNFα and IL-6, which are critical in inflammatory responses . The compound's ability to modulate these pathways positions it as a potential treatment for inflammatory diseases.
Materials Science Applications
Beyond medicinal applications, this compound is being explored in materials science for its unique chemical properties. Its ability to form stable complexes with metals suggests potential uses in catalysis and the development of new materials with specialized functions .
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated several pyrazole derivatives, including this compound, against common bacterial strains. The results indicated that the compound exhibited MIC values comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent .
Study 2: Cancer Cell Line Inhibition
In another investigation focused on anticancer applications, researchers assessed the effect of this compound on various cancer cell lines. The findings demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting that further optimization could lead to effective cancer therapies .
Mechanism of Action
The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and the thiophene ring can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s uniqueness lies in its 5-fluoro-2-thienylmethyl substituent, which contrasts with related compounds bearing phenyl, benzimidazole, or alternative heterocyclic groups. Key analogs include:
Key Observations :
Catalyst Efficiency :
Physicochemical Properties
While direct data for the target compound are unavailable, analogs provide benchmarks:
Thienyl vs. Phenyl Groups :
- Fluorine atoms increase metabolic stability and electronegativity, common in drug design .
Biological Activity
N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
This compound features a pyrazole ring fused with a thiophene moiety, with a fluorine substitution that enhances its reactivity and biological activity. The presence of methyl groups at the 1 and 3 positions of the pyrazole ring contributes to its distinct chemical properties, making it an interesting candidate for drug development.
| Structural Feature | Description |
|---|---|
| Pyrazole Ring | Core structure providing biological activity |
| Thiophene Moiety | Enhances reactivity and binding affinity |
| Fluorine Substitution | Increases hydrogen bond formation potential |
Research indicates that this compound interacts with specific enzymes and receptors in cellular pathways. Notably, it may inhibit certain kinases involved in signaling pathways that regulate cellular proliferation and apoptosis. The fluorine atom enhances its ability to form hydrogen bonds, potentially increasing its binding affinity to target proteins.
Anticancer Properties
Preliminary studies suggest that compounds with similar structures exhibit significant anticancer activity by modulating key signaling pathways. For instance, inhibition of kinases such as p38 MAPK has been observed, which is crucial for cell survival and proliferation. The compound’s ability to interfere with these pathways positions it as a potential candidate for cancer therapy .
Antiviral Activity
This compound has also shown promise as an antiviral agent. Studies indicate that it may function as a non-nucleoside reverse transcriptase inhibitor (NNRTI), effectively targeting HIV reverse transcriptase enzymes. This mechanism is critical for the development of antiviral therapies against HIV .
Case Studies
Case Study 1: Inhibition of Kinases
A study focused on the inhibition of p38 MAP kinase by this compound highlighted its selectivity and potency. The compound was found to bind effectively to the ATP-binding pocket of the kinase, demonstrating significant inhibitory activity in vitro.
Case Study 2: Antiviral Screening
In another investigation, this compound was screened alongside other pyrazole derivatives for their antiviral efficacy against HIV. The results indicated that this compound exhibited a lower IC50 value compared to other tested analogs, suggesting superior antiviral properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
